Substitution Pattern Differentiation: LogP and Lipophilicity Comparison with 1-Fluoro-2-isopropoxy-4-nitrobenzene
The target compound (CAS 1369792-76-6) exhibits a calculated LogP of 2.52 , which is approximately 0.15 log units lower than its positional isomer 1-fluoro-2-isopropoxy-4-nitrobenzene (CAS 1229647-66-8, LogP = 2.67) . This difference in lipophilicity arises from the distinct substitution pattern: in the target compound, the nitro group is ortho to the fluorine atom and meta to the isopropoxy group, whereas in the comparator, the nitro group is para to the fluorine and ortho to the isopropoxy group.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.52 |
| Comparator Or Baseline | 1-Fluoro-2-isopropoxy-4-nitrobenzene (CAS 1229647-66-8): LogP = 2.67 |
| Quantified Difference | ΔLogP = 0.15 (target compound is ~0.15 log units less lipophilic) |
| Conditions | Computed LogP values; target compound from Leyan database; comparator from Fluorochem database |
Why This Matters
A ΔLogP of 0.15 represents a meaningful difference in compound lipophilicity that can influence membrane permeability, metabolic stability, and off-target binding in pharmaceutical lead optimization; procurement of the specific substitution pattern ensures consistent physicochemical properties in SAR studies.
